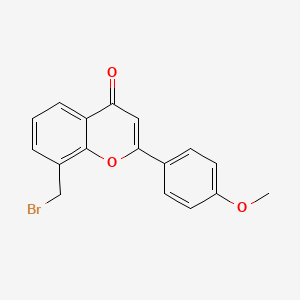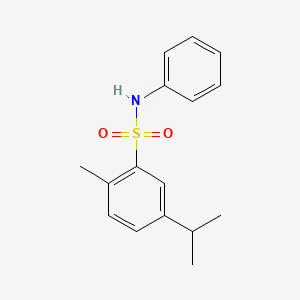![molecular formula C20H14O3 B14399651 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one CAS No. 87937-66-4](/img/structure/B14399651.png)
4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one is a compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, which means they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one typically involves heating 4-methoxy-1-naphthol with a 1,1-diarylprop-2-yn-1-ol. This reaction is carried out in the presence of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS) and trimethyl orthoformate in 1,2-dichloroethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one has several scientific research applications:
Chemistry: It is used as a photochromic material in the development of molecular switches and sensors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in photodynamic therapy.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction to form colored merocyanine dyes . This process involves the absorption of light, which excites the molecule to a higher energy state, leading to the cleavage of a bond and the formation of the colored species. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the molecule.
Comparison with Similar Compounds
3H-Naphtho[2,1-b]pyran: Another naphthopyran with similar photochromic properties.
4-Methoxy-6-(4-methoxyphenethyl)-5,6-dihydro-2H-pyran-2-one: A related compound with different substituents that affect its chemical behavior.
4-Methoxy-6-phenethyl-2H-pyran-2-one: Another structurally similar compound with variations in its photochromic properties.
Uniqueness: 4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one is unique due to its specific substitution pattern, which influences its photochromic behavior and makes it suitable for particular applications in photochromic lenses and molecular switches .
Properties
CAS No. |
87937-66-4 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
4-methoxy-3-phenylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C20H14O3/c1-22-19-16-12-11-13-7-5-6-10-15(13)18(16)23-20(21)17(19)14-8-3-2-4-9-14/h2-12H,1H3 |
InChI Key |
UCWANBVZTVTDII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)OC2=C1C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


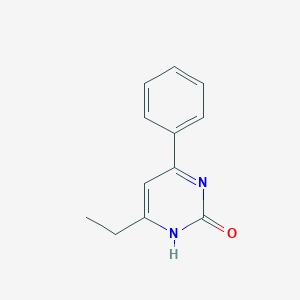
![1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14399583.png)
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea](/img/structure/B14399584.png)
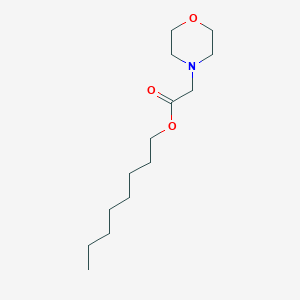

![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)
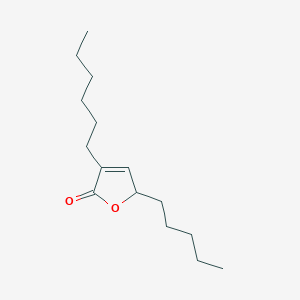
methanone](/img/structure/B14399616.png)
![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)
![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)
